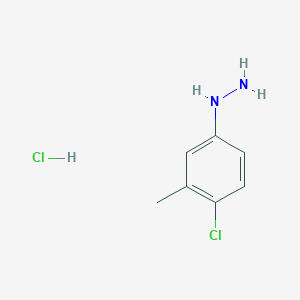

(4-Chloro-3-methylphenyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is a chemical compound used in various fields of research . It is used as a reactant in the preparation of piperidine derivatives as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors .

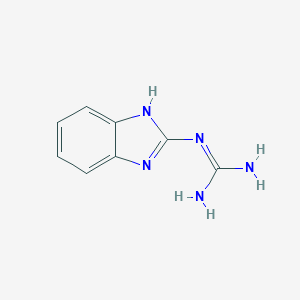

Molecular Structure Analysis

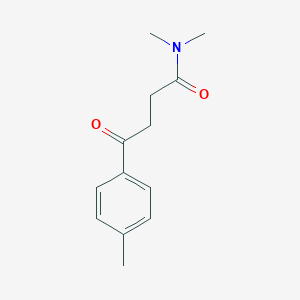

The molecular formula of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is C7H10Cl2N2 . The structure includes a phenyl ring substituted with a chlorine atom and a methyl group. Attached to the ring is a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .

Chemical Reactions Analysis

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” can react with other compounds to form new substances. For example, it reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .

Physical And Chemical Properties Analysis

The molecular weight of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is 193.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Aplicaciones Científicas De Investigación

Inhibitors of SARS-CoV-2

This compound has been used in the synthesis of new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde and its novel Schiff-base metal complexes . These complexes have shown dual inhibition of main protease (Mpro) and nonstructural protein 10/nonstructural protein 16 (NSP16) methyltransferase complex, which are key targets for COVID-19 therapy .

Antibacterial Properties

The Schiff-base metal complexes synthesized using this compound have been tested against Pseudomonas aeruginosa and Staphylococcus aureus . The results showed that the Zn (II) complex has the highest activity compared with other compounds .

Molecular Docking Studies

The activity of the compound and its Ni (II) and Zn (II) complexes against Mpro and NSP10/ NSP16 was investigated using a molecular docking approach . They showed excellent binding energies ranging from −5.9 to −7.2 kcal/mol and −5.8 to −7.2 for Mpro and NSP16, respectively .

Synthesis of Schiff-Base Metal Complexes

This compound has been used in the synthesis of new Schiff-base metal complexes, including Ni (II), Pd (II), Pt (II), Zn (II), and Hg (II) . These complexes have been characterized using FT-IR, 1 H NMR, 13 C NMR, and elemental analysis .

Research Chemicals and Analytical Standards

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is available as a reference standard for neurology research chemicals and analytical standards .

Synthesis of Novel Schiff-Base Ligand

This compound has been used in the synthesis of a new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde .

Propiedades

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRABNTKNEXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593051 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methylphenyl)hydrazine hydrochloride | |

CAS RN |

221687-08-7 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)